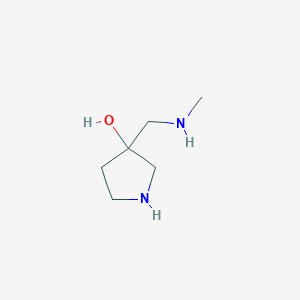

3-((Methylamino)methyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

3-(methylaminomethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6(9)2-3-8-5-6/h7-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUDCKYXBMHOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,2,4-Trisubstituted Butanes with Amines

Core Methodology

The foundational approach involves reacting 1,2,4-trisubstituted butanes (e.g., 1,2,4-tribromobutane or 1,2,4-tris(methanesulfonoxy)butane) with primary amines such as methylamine. This method, detailed in patent EP0218249B1, enables the formation of the pyrrolidine ring while introducing substituents at strategic positions.

Reaction Mechanism

The trisubstituted butane undergoes nucleophilic substitution with excess methylamine (20–80 molar equivalents) at 40–150°C. Cyclization occurs via sequential displacement of leaving groups (e.g., bromine, mesyloxy), yielding N,N'-dimethyl-3-aminopyrrolidine as an intermediate. For instance:

$$

\text{1,2,4-Tribromobutane} + \text{CH}3\text{NH}2 \rightarrow \text{N,N'-Dimethyl-3-aminopyrrolidine} + \text{HBr}

$$

Functionalization to Introduce Hydroxyl Groups

To incorporate the C3 hydroxyl group, post-cyclization oxidation or hydrolysis is required. One approach involves substituting a bromine atom at C3 with a hydroxyl group via alkaline hydrolysis (e.g., NaOH/H₂O). Alternatively, catalytic hydrogenation of intermediates containing benzyl-protected hydroxyl groups achieves deprotection, as demonstrated in the synthesis of 3-aminopyrrolidine derivatives.

Example Protocol

- Cyclization : 1,2,4-Tris(methanesulfonoxy)butane (170.2 g) reacts with 40% aqueous methylamine (863 mL) at 84–94°C for 2.5 hours, yielding N,N'-dimethyl-3-aminopyrrolidine (46.9% yield).

- Hydroxylation : The intermediate undergoes bromine substitution with aqueous NaOH, followed by acid workup to isolate 3-((methylamino)methyl)pyrrolidin-3-ol.

Stereoselective Synthesis from Pyroglutamic Acid Derivatives

Starting Material and Initial Modifications

L-Pyroglutamic acid, a cyclic γ-lactam, serves as a chiral precursor for stereocontrolled synthesis. As reported in The Journal of Organic Chemistry, pyroglutamic acid is converted to 5-oxoproline derivatives, which are functionalized to introduce methylaminomethyl and hydroxyl groups.

Key Steps

- Lactam Formation : Pyroglutamic acid is acetylated to form 1-benzoyl-5-(methoxycarbonyl)pyrrolidin-2-one.

- Cyanomethylidene Introduction : Reaction with cyanomethylating agents (e.g., DMF-DMA) yields (5S)-1-benzoyl-3-[(E)-cyanomethylidene]-5-(methoxycarbonyl)pyrrolidin-2-one.

- Reductive Amination : Catalytic hydrogenation reduces the cyanomethylidene group to a methylaminomethyl moiety, while hydrolysis of the ester generates the C3 hydroxyl group.

Stereochemical Outcomes

This route achieves high enantiomeric excess (38–85% de) by leveraging chiral auxiliaries and asymmetric hydrogenation conditions. For example, cycloaddition with nitrile oxides produces spirocyclic intermediates that are subsequently reduced to the target compound with retained stereochemistry.

Catalytic Hydrogenation of N,N'-Disubstituted Intermediates

Hydrogenation as a Deprotection Strategy

N,N'-Disubstituted 3-aminopyrrolidines (e.g., N,N'-dibenzyl or N,N'-diethyl derivatives) are synthesized via cyclization and then subjected to catalytic hydrogenation to remove protecting groups. This method, highlighted in EP0218249B1, is scalable and compatible with industrial production.

Case Study

- Substrate : N,N'-Bis(1-phenylethyl)-3-aminopyrrolidine (73.6 g) is hydrogenated over 5% Pd/C in methanol at 120°C under 18 kg/cm² H₂ pressure for 20 hours.

- Outcome : The benzyl groups are cleaved, yielding 3-aminopyrrolidine, which is further functionalized to introduce the hydroxyl group via oxidation.

Functional Group Interconversion Strategies

Oxidation-Reduction Sequences

A ketone intermediate at C3 is pivotal for introducing hydroxyl and methylaminomethyl groups. For example:

- Ketone Formation : 3-Ketopyrrolidine is synthesized via oxidation of pyrrolidin-3-ol precursors.

- Grignard Addition : Methylaminomethyl magnesium bromide reacts with the ketone, forming a tertiary alcohol:

$$

\text{3-Ketopyrrolidine} + \text{CH}2\text{NHCH}3\text{MgBr} \rightarrow \text{this compound}

$$

Hydroxylation via Epoxide Intermediates

Epoxidation of pyrrolidine derivatives followed by ring-opening with methylamine introduces both substituents at C3. For instance:

$$

\text{Pyrrolidine epoxide} + \text{CH}3\text{NH}2 \rightarrow \text{this compound}

$$

Industrial-Scale Production and Optimization

Chemical Reactions Analysis

Types of Reactions

3-((Methylamino)methyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a secondary or tertiary amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-((Methylamino)methyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Methylamino)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aryl Substituents

5-(3-Methoxyphenyl)pyrrolidin-3-ol (CAS 13657-17-5)

- Structure : Aryl-substituted pyrrolidine with a methoxyphenyl group at the 5-position and a hydroxyl group at the 3-position.

- Activity : Aryl groups are often associated with enhanced receptor binding affinity, as seen in antiviral oxadiazole-pyrrolidine hybrids .

3-(3-Bromobenzyl)pyrrolidin-3-ol (CAS 1340533-86-9)

- Structure : Features a bromobenzyl substituent, introducing halogen-mediated electronic effects.

- Key Differences: The bromine atom may facilitate halogen bonding with biological targets, a property absent in the target compound.

1-Heteroaryl-2-Alkoxy Pyrrolidines (e.g., Compounds 1a and 1b)

- Structure : Oxadiazole-linked pyrrolidines with phenylethyl and pyridyl groups.

- Key Differences: The oxadiazole ring introduces aromaticity and hydrogen-bonding acceptors, which are absent in the target compound. Stereochemistry (3R vs.

Pyridine and Pyrimidine Derivatives

3-(Aminomethyl)pyridine (CAS 3731-52-0)

- Structure: Pyridine ring with an aminomethyl substituent.

- Key Differences : The aromatic pyridine ring increases planarity and basicity compared to the saturated pyrrolidine in the target compound. This may enhance interactions with metal ions or acidic residues in enzymes .

ZD7288 (4-(N-ethyl-N-phenyl-amino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride)

- Structure: Pyrimidinium chloride with methylamino and arylalkylamine groups.

- Key Differences : The positively charged pyrimidinium core and ethyl-phenyl substituents make ZD7288 a potent ion channel blocker. The target compound’s neutral pyrrolidine and smaller substituents likely result in distinct target selectivity .

Hydroxyl- and Amino-Substituted Heterocycles

(2-Aminopyridin-4-yl)-methanol

- Structure: Pyridine derivative with amino and hydroxyl groups at the 2- and 4-positions.

- Key Differences: The juxtaposition of polar groups on an aromatic ring may favor interactions with polar binding pockets, unlike the target compound’s aliphatic hydroxyl and methylamino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.